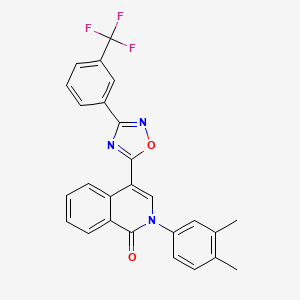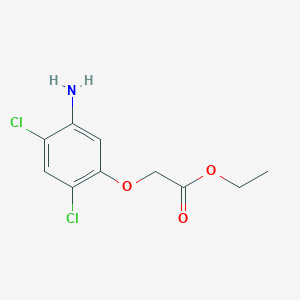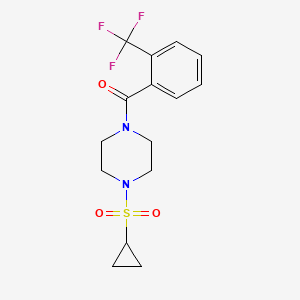
N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride, commonly known as AFBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFBS is a sulfonamide derivative that has been synthesized and studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
Observations on Mode of Action
- Early research indicated the role of sulfonamides, including N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride, in treating bacterial infections, highlighting their bacteriostatic effects on certain molds and their therapeutic potential in bacterial infections (Bliss & Long, 1937).
Antitumor Applications
- Sulfonamide derivatives, including those related to N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride, have been designed and synthesized as potential antitumor agents. They exhibit high antitumor activity with low toxicity, making them promising candidates for cancer treatment (Huang, Lin, & Huang, 2001).
Organic Synthesis and Catalysis
- In organic synthesis, N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride has been used in aminochlorination of alkenes, enabling the formation of various organic compounds with potential applications in medical and industrial chemistry (Pu et al., 2016).
Novel Synthesis Methods
- The compound has been used in the synthesis of novel sulfonamide derivatives with potential as anticancer agents. It plays a role in the development of compounds with high potency against various cancer cell lines (Cumaoğlu et al., 2015).
Biochemical and Pharmacological Research
- N-(4-Aminophenyl)-4-fluorobenzenesulfonamide; hydrochloride has been a subject of study in various biochemical processes, including its binding to the colchicine site of tubulin and influencing cellular processes (Banerjee et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds such as dapsone are known to be active against a wide range of bacteria, particularly against mycobacterium leprae .
Mode of Action
It’s likely that its mechanism of action is similar to that of the sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms . This prevents the bacteria from producing essential proteins, thereby inhibiting their growth.
Biochemical Pathways
Similar compounds such as dapsone are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of dihydropteroate synthetase .
Pharmacokinetics
Similar compounds such as dapsone are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds such as dapsone are known to inhibit the growth of susceptible bacteria, thereby treating the infections caused by these bacteria .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S.ClH/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11;/h1-8,15H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNUXZUDQZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)



![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)


![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)



![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
